molecular formula C10H12N2O3 B14339695 N-Nitroso-N-(4-carbomethoxybenzyl)methylamine CAS No. 98736-51-7

N-Nitroso-N-(4-carbomethoxybenzyl)methylamine

Cat. No.: B14339695
CAS No.: 98736-51-7
M. Wt: 208.21 g/mol
InChI Key: ZXALOXRONNZMDS-UHFFFAOYSA-N
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Description

N-Nitroso-N-(4-carbomethoxybenzyl)methylamine is a member of the N-nitrosamine family, which are compounds characterized by the presence of a nitroso group attached to an amine nitrogen. These compounds have garnered significant attention due to their potential carcinogenic properties and their presence in various industrial and pharmaceutical contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-nitrosamines typically involves the nitrosation of secondary amines. One common method is the reaction of secondary amines with nitrous acid (HNO2) in an acidic environment. For N-Nitroso-N-(4-carbomethoxybenzyl)methylamine, the specific secondary amine precursor would be N-(4-carbomethoxybenzyl)methylamine .

Industrial Production Methods

Industrial production of N-nitrosamines often employs nitrosating agents such as sodium nitrite (NaNO2) in the presence of acids. The reaction conditions are carefully controlled to ensure the formation of the desired nitrosamine while minimizing the production of unwanted byproducts .

Chemical Reactions Analysis

Types of Reactions

N-Nitroso-N-(4-carbomethoxybenzyl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction typically produces secondary amines .

Scientific Research Applications

N-Nitroso-N-(4-carbomethoxybenzyl)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-Nitroso-N-(4-carbomethoxybenzyl)methylamine exerts its effects involves the formation of electrophilic species that can react with DNA. This reaction can lead to the formation of DNA adducts, which are critical in the process of carcinogenesis. The cytochrome P450 enzyme system is often involved in the metabolic activation of nitrosamines, leading to the formation of these reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

  • N-Nitrosodimethylamine (NDMA)
  • N-Nitrosodiethylamine (NDEA)
  • N-Nitrosomorpholine (NMOR)

Uniqueness

N-Nitroso-N-(4-carbomethoxybenzyl)methylamine is unique due to the presence of the carbomethoxybenzyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other nitrosamines and can affect its behavior in various chemical and biological contexts .

Properties

CAS No.

98736-51-7

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 4-[[methyl(nitroso)amino]methyl]benzoate

InChI

InChI=1S/C10H12N2O3/c1-12(11-14)7-8-3-5-9(6-4-8)10(13)15-2/h3-6H,7H2,1-2H3

InChI Key

ZXALOXRONNZMDS-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)C(=O)OC)N=O

Origin of Product

United States

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